

physical and chemical properties of 2-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromotoluene

Introduction

2-Bromotoluene, also known as ortho-bromotoluene, is an aromatic halogenated organic compound with the chemical formula C₇H₇Br.[1][2] It exists as a colorless to pale yellow or pale beige liquid.[2][3] This compound is a key intermediate and building block in organic synthesis, finding extensive use in the production of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[4][5][6] Its unique structure, featuring a benzene ring substituted with both a bromine atom and a methyl group, imparts specific reactivity that makes it valuable for various chemical transformations, including Suzuki-Miyaura coupling and Grignard reactions.[1] [3] It is also utilized as a solvent for fats, waxes, and resins.[3][5]

Physical and Chemical Properties

The physical and chemical properties of **2-Bromotoluene** are crucial for its handling, application, and role in chemical synthesis. These properties are summarized in the tables below.

Physical Properties

The key physical characteristics of **2-Bromotoluene** are presented in the following table.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ Br	[2][3]
Molecular Weight	171.03 g/mol	[2][7]
Appearance	Clear colorless to pale yellow/beige liquid	[2][3]
Density	1.422 - 1.431 g/mL at 25 °C	[3][7][8]
Boiling Point	181.7 °C at 760 mmHg	[2][8]
58-60 °C at 10 mmHg	[3][7]	
Melting Point	-27 °C to -27.8 °C	[3][7][8]
Flash Point	78 - 79 °C (172.4 - 174.2 °F)	[7][9][10]
Refractive Index	1.555 - 1.5565 at 20 °C	[3][7][11]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene, acetone	[1][3][9][11]
Vapor Density	5.9 (Air = 1)	[2]
Vapor Pressure	1.0 mmHg at 25 °C	[4]

Chemical Properties

The chemical characteristics of **2-Bromotoluene** dictate its reactivity and applications in synthesis.

Property	Value	Source(s)
LogP (Kow)	3.50	[2]
Stability	Stable under recommended storage conditions. Combustible.	[4][7]
Reactivity	The bromine atom facilitates nucleophilic substitution and coupling reactions. The methyl group can be oxidized. The aromatic ring can undergo electrophilic substitution.	[1][12]
Incompatibilities	Strong oxidizing agents.	[9][10][12]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2-Bromotoluene**.

Spectrum Type	Key Data / Peaks	Source(s)
¹ H NMR	Spectra available, showing characteristic aromatic and methyl proton signals.	[2][13]
¹³ C NMR	Spectra available for structural confirmation.	[2]
IR Spectroscopy	IR: 4314 (Coblentz Society Spectral Collection)	[2][4]
UV Spectroscopy	Max Absorption (in Chloroform): 260 nm (shoulder), 272 nm, 280 nm	[2][4]
Mass Spectrometry	MS: 1119 (Atlas of Mass Spectral Data)	[4][14]

Key Reactions and Experimental Protocols

2-Bromotoluene is a versatile reagent in several critical organic synthesis reactions. Detailed protocols for its synthesis and two of its most important applications, the Suzuki Coupling and Grignard Reaction, are provided below.

Synthesis of 2-Bromotoluene via Diazotization

A common laboratory method for synthesizing **2-Bromotoluene** involves the diazotization of otoluidine, followed by a Sandmeyer-type reaction with copper(I) bromide.[1][4][15]

- Dissolution: Dissolve o-toluidine (2-methylaniline) in a 40% hydrobromic acid solution.[4][15]
- Cooling: Cool the solution to between 0-5 °C in an ice bath.[4]
- Diazotization: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the otoluidine solution. Maintain the temperature between 0-5 °C. The rate of addition should be controlled to prevent the excessive evolution of brown nitrogen dioxide gas.[4]
- Endpoint Check: Periodically test for the presence of free nitrous acid by spotting the reaction mixture onto potassium iodide-starch paper. The reaction is complete when the paper turns blue immediately.[4]
- Sandmeyer Reaction: Once diazotization is complete, add copper powder in small portions to the diazonium salt solution with continuous stirring.[4][15] Nitrogen gas will evolve.
- Reaction Completion: Control the temperature to not exceed 50 °C. Maintain the mixture at 50 °C for one hour after the initial effervescence subsides.[4]
- Isolation: Perform steam distillation on the reaction mixture. The oily **2-Bromotoluene** will co-distill with the water.[4][15]
- Purification: Separate the oily layer. Wash it sequentially with 30% sodium hydroxide solution, concentrated sulfuric acid, and finally water.[4]
- Drying and Distillation: Dry the crude product over anhydrous calcium chloride and purify by distillation to yield refined 2-Bromotoluene.[4][15]

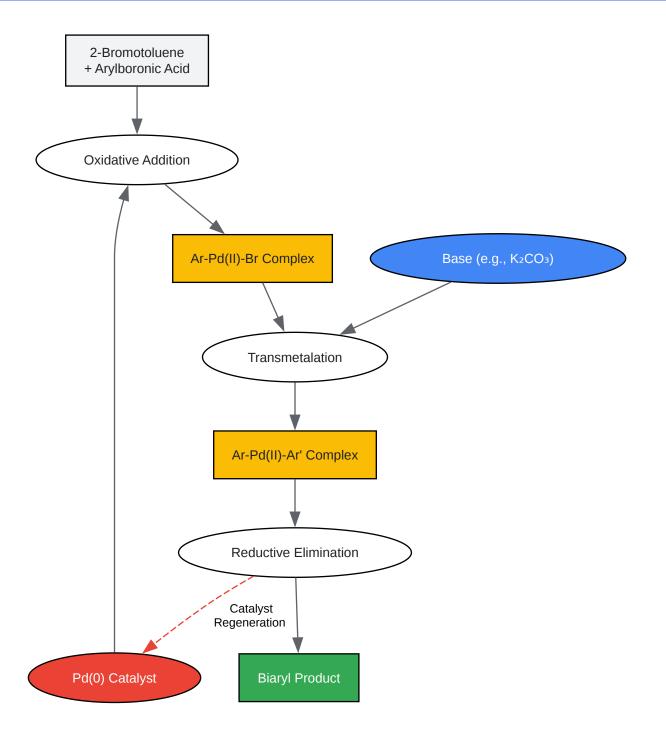
Click to download full resolution via product page

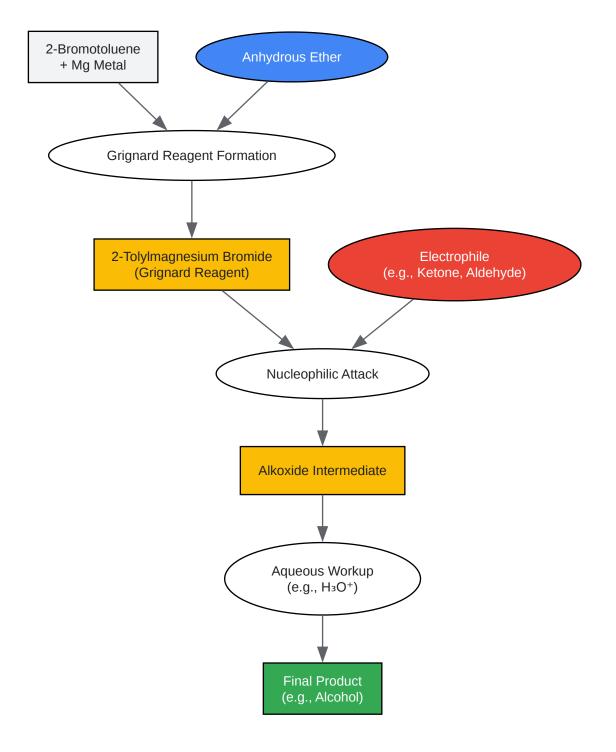
Synthesis of **2-Bromotoluene** from o-toluidine.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. **2-Bromotoluene** is an excellent substrate for these reactions to produce biaryl compounds, which are important in pharmaceuticals and materials science.[1][3][16]

- Setup: Flame-dry a Schlenk flask or sealed tube containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).[16]
- Reagent Addition: To the flask, add **2-Bromotoluene** (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[16]
- Solvent Addition: Add an anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane) and degassed water, typically in a 4:1 to 10:1 ratio.[16]
- Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110
 °C) with vigorous stirring.[16]
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
 organic solvent like ethyl acetate and wash sequentially with water and brine.[16]


Foundational & Exploratory



• Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography. [16][17]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Bromotoluene | 95-46-5 | Benchchem [benchchem.com]
- 2. 2-Bromotoluene | C7H7Br | CID 7236 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-ブロモトルエン、99 CH3C6H4Br [sigmaaldrich.com]
- 8. Bromotoluene Wikipedia [en.wikipedia.org]
- 9. 2-Bromotoluene, 99% | Fisher Scientific [fishersci.ca]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 2-Bromotoluene [nanfangchem.com]
- 12. Buy 2-Bromotoluene | 95-46-5 [smolecule.com]
- 13. 2-Bromotoluene(95-46-5) 1H NMR spectrum [chemicalbook.com]
- 14. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146081#physical-and-chemical-properties-of-2-bromotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com